molecular formula C19H29ClO2 B1601718 4-Dodecyloxybenzoyl chloride CAS No. 50909-50-7

4-Dodecyloxybenzoyl chloride

Cat. No.: B1601718
CAS No.: 50909-50-7
M. Wt: 324.9 g/mol
InChI Key: QTCIJWYCQZVLNL-UHFFFAOYSA-N
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Description

4-Dodecyloxybenzoyl chloride is an organic compound with the molecular formula C19H29ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a dodecyloxy group at the para position. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Dodecyloxybenzoyl chloride can be synthesized through the reaction of 4-hydroxybenzoyl chloride with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-dodecyloxybenzoic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Organic solvents like dichloromethane, tetrahydrofuran (THF).

    Catalysts: Bases like triethylamine or pyridine.

Major Products:

    4-Dodecyloxybenzoic acid: Formed through hydrolysis.

    4-Dodecyloxybenzamide: Formed through reaction with amines.

Scientific Research Applications

4-Dodecyloxybenzoyl chloride is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the preparation of liquid crystalline materials and polymers.

    Biological Studies: Employed in the modification of biomolecules for studying their properties and interactions.

    Pharmaceuticals: Utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-dodecyloxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For example, in biological systems, the acylation of proteins or other biomolecules can alter their function and activity.

Comparison with Similar Compounds

    4-Methoxybenzoyl chloride: Similar structure but with a methoxy group instead of a dodecyloxy group.

    4-Ethoxybenzoyl chloride: Contains an ethoxy group instead of a dodecyloxy group.

Uniqueness: 4-Dodecyloxybenzoyl chloride is unique due to its long dodecyloxy chain, which imparts distinct physical and chemical properties. This long alkyl chain can influence the solubility, reactivity, and interaction with other molecules, making it particularly useful in material science and organic synthesis.

Properties

IUPAC Name

4-dodecoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCIJWYCQZVLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508030
Record name 4-(Dodecyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50909-50-7
Record name 4-(Dodecyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-n-Dodecyloxybenzoic acid (8 g) together with thionyl chloride (20 ml) were heated under reflux for 2 hours, followed by distilling off excess thionyl chloride to obtain p-n-dodecyloxybenzoic acid chloride, which was made up into a toluene solution thereof without any particular purification. On the other hand, optically active hydroquinonemono(2-methylbutyl) ether (4.7 g) obtained above in the item (I) was dissolved in pyridine (30 ml). To this solution kept at 0° C. was dropwise added the toluene solution of p-n-dodecyloxybenzoic acid chloride obtained above, followed by heating the mixture at 90° C. for 2 hours for reaction, separating the resulting esterified substance in a conventional manner, and twice repeating recrystallization to obtain colorless crystals of p-n-dodecyloxybenzoic acid p'-(2-methylbutyloxy)phenyl ester (C-SC* point, 50.5° C.; SC*-SA point, 51.2° C.; SA-I point, 65° C.; and [α]D25° =+5.2° (as measured in chloroform solution)) (6.5 g). Further its elemental analysis values accorded well with its theoretical values as follows:
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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